molecular formula C10H12O2 B020206 4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one CAS No. 4394-72-3

4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one

Cat. No. B020206
CAS RN: 4394-72-3
M. Wt: 164.2 g/mol
InChI Key: BOYCIJXFRURCND-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.



Synthesis Analysis

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Molecular Structure Analysis

This involves studying the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.


Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves understanding the potential applications of the compound and areas where further research is needed.


properties

IUPAC Name

4-methyl-6-(2-methylprop-1-enyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)4-9-5-8(3)6-10(11)12-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYCIJXFRURCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541854
Record name 4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one

CAS RN

4394-72-3
Record name 4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one
Reactant of Route 3
4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one
Reactant of Route 4
4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one
Reactant of Route 5
4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one
Reactant of Route 6
4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one

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